Cas no 5548-55-0 (1,4-b-D-Cellotetraitol)

1,4-b-D-Cellotetraitol 化学的及び物理的性質

名前と識別子

-

- 1,4-B-D-CELLOTETRAITOL

- cellotetraitol

- 4)-O-b-D-glucopyranosyl-(1®

- CHEBI:151253

- DTXSID50970825

- Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol

- 5548-55-0

- WURCS=2.0/2,4,3/[h2122h][a2122h-1b_1-5]/1-2-2-2/a4-b1_b4-c1_c4-d1

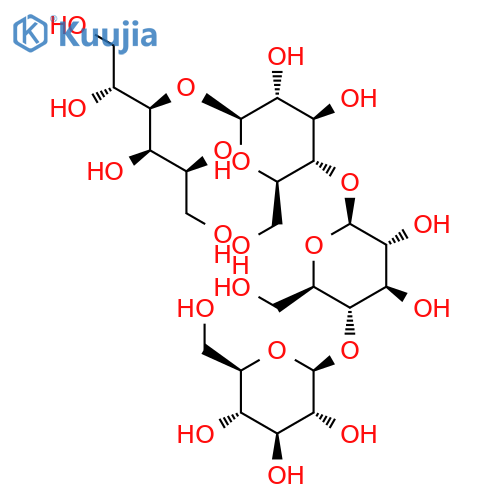

- (2S,3R,4R,5R)-4-(((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol

- D-Glucitol, O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-

- (2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

- 1,4-b-D-Cellotetraitol

-

- インチ: InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1

- InChIKey: LUAHEUHBAZYUOI-ZEUIETHYSA-N

- ほほえんだ: C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O

計算された属性

- せいみつぶんしりょう: 668.23750841g/mol

- どういたいしつりょう: 668.23750841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 15

- 水素結合受容体数: 21

- 重原子数: 45

- 回転可能化学結合数: 14

- 複雑さ: 873

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 19

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -9.5

- トポロジー分子極性表面積: 359Ų

1,4-b-D-Cellotetraitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B210080-50mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 50mg |

$ 1140.00 | 2022-06-07 | ||

| Biosynth | OC31994-10 mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 10mg |

$115.30 | 2023-01-03 | ||

| Biosynth | OC31994-25 mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 25mg |

$212.50 | 2023-01-03 | ||

| TRC | B210080-25mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 25mg |

$ 715.00 | 2022-06-07 | ||

| TRC | B210080-10mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 10mg |

$ 350.00 | 2022-06-07 | ||

| Biosynth | OC31994-50 mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 50mg |

$352.00 | 2023-01-03 | ||

| Biosynth | OC31994-100 mg |

1,4-b-D-Cellotetraitol |

5548-55-0 | 100MG |

$638.00 | 2023-01-03 |

1,4-b-D-Cellotetraitol 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

1,4-b-D-Cellotetraitolに関する追加情報

Introduction to 1,4-b-D-Cellotetraitol (CAS No. 5548-55-0)

1,4-b-D-Cellotetraitol, identified by the chemical compound code CAS No. 5548-55-0, is a significant oligosaccharide derivative that has garnered considerable attention in the field of biochemical and pharmaceutical research. This compound, a tetrasaccharide composed of four glucose units linked via β-1,4 glycosidic bonds, belongs to the family of cellulose-derived oligomers. Its unique structural properties and biological activities have positioned it as a valuable candidate for various applications, particularly in drug delivery systems, biomaterials, and therapeutic interventions.

The structural configuration of 1,4-b-D-Cellotetraitol makes it an intriguing subject for scientific exploration. The β-1,4 linkage pattern is reminiscent of the natural structure of cellulose, a polysaccharide that is abundant in plant cell walls. This structural similarity has led researchers to investigate its potential as a precursor or modifier for developing novel biodegradable materials and as a substrate for enzymatic studies. The compound’s ability to interact with various biological molecules has also sparked interest in its role as a ligand or chaperone in cellular processes.

In recent years, advancements in glycoscience have highlighted the importance of oligosaccharides like 1,4-b-D-Cellotetraitol in modulating immune responses and cellular signaling pathways. Studies have demonstrated that this tetrasaccharide can influence the activity of glycosidases and glycosyltransferases, enzymes that play critical roles in carbohydrate metabolism and cell surface glycosylation. Such interactions are pivotal for understanding diseases associated with aberrant glycosylation, such as cancer and inflammatory disorders.

One of the most compelling areas of research involving 1,4-b-D-Cellotetraitol is its application in drug delivery systems. The compound’s biocompatibility and ability to form stable hydrogels make it an excellent candidate for encapsulating therapeutic agents. Recent studies have shown that 1,4-b-D-Cellotetraitol-based hydrogels can enhance the bioavailability of drugs by protecting them from degradation and facilitating controlled release at targeted sites. This has particular relevance in the development of vaccines and anti-cancer therapies, where sustained drug delivery is essential for efficacy.

The pharmaceutical industry has also explored 1,4-b-D-Cellotetraitol as a potential scaffold for designing novel therapeutic agents. Its structural motif allows for modifications that can enhance binding affinity to specific biological targets. For instance, derivatives of 1,4-b-D-Cellotetraitol have been investigated for their anti-inflammatory properties by modulating the activity of toll-like receptors (TLRs), which are key mediators of innate immunity. Preliminary results suggest that certain modifications can lead to compounds with potent immunomodulatory effects without significant side effects.

Beyond pharmaceutical applications, 1,4-b-D-Cellotetraitol has shown promise in the field of regenerative medicine. Its ability to promote cell adhesion and tissue integration makes it suitable for use in wound healing formulations and tissue engineering scaffolds. Researchers have engineered 1,4-b-D-Cellotetraitol-based hydrogels that can mimic the extracellular matrix environment, supporting the growth and differentiation of cells such as fibroblasts and endothelial cells. These developments hold significant implications for treating chronic wounds and repairing damaged tissues.

The environmental impact of utilizing 1,4-b-D-Cellotetraitol as a biomaterial is another area of growing interest. As a derivative of cellulose—a renewable resource—the compound aligns with sustainable practices in material science. Studies have compared 1,4-b-D-Cellotetraitol-based materials with synthetic alternatives, demonstrating their superior biodegradability and lower environmental footprint. This makes it an attractive option for developing eco-friendly products ranging from biodegradable plastics to agricultural coatings.

Recent breakthroughs in synthetic chemistry have enabled more efficient production methods for 1,4-b-D-Cellotetraitol, making it more accessible for research and commercial applications. Techniques such as enzymatic synthesis and microbial fermentation have improved yield and purity while reducing costs associated with traditional chemical synthesis methods. These advancements are crucial for scaling up production and ensuring that future research can be conducted without significant logistical challenges.

The future prospects for 1,4-b-D-Cellotetraitol are vast and multifaceted. Ongoing research aims to uncover new biological functions and expand its applications across various industries. Collaborative efforts between academia and industry are expected to drive innovation by combining fundamental scientific discoveries with practical engineering solutions. As our understanding of carbohydrate chemistry evolves, so too will the potential uses of compounds like 1,4-b-D-Cellotetraitol, solidifying its role as a cornerstone in modern biochemical research.

5548-55-0 (1,4-b-D-Cellotetraitol) 関連製品

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)

- 58-86-6(D(+)-Xylose)

- 57-50-1(Sucrose, Ultra Pure)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 87-72-9(L-Arabinose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)